- Synergy between chemo- and bio-catalysts in multi-step transformations, Organic & Biomolecular Chemistry, 2009, 7(14), 2926-2932

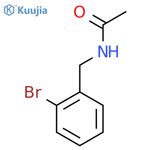

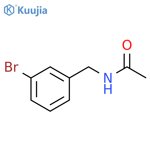

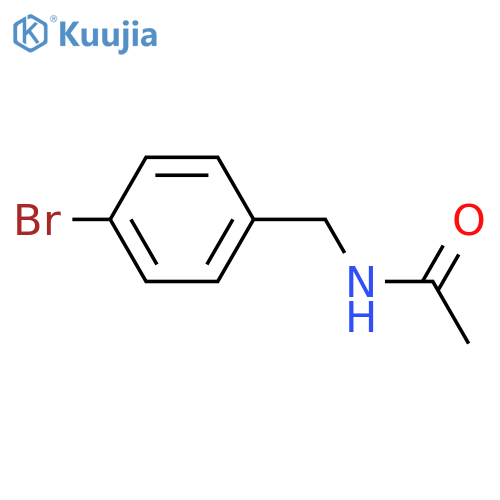

Cas no 90561-76-5 (N-(4-Bromophenyl)methylacetamide)

90561-76-5 structure

商品名:N-(4-Bromophenyl)methylacetamide

N-(4-Bromophenyl)methylacetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, N-[(4-bromophenyl)methyl]-

- N-acetyl-4-bromobenzylamine

- Acetamide, N-(p-bromobenzyl)- (6CI, 7CI)

- N-[(4-Bromophenyl)methyl]acetamide (ACI)

- N-(4-Bromobenzyl)acetamide

- C78568

- EN300-101529

- Z816034502

- 90561-76-5

- SB79635

- DTXSID701297837

- SCHEMBL540769

- 1Z-0016

- DA-40688

- CS-0197491

- MFCD14659390

- N-[(4-bromophenyl)methyl]acetamide

- AKOS008842263

- N-(4-Bromophenyl)methylacetamide

-

- インチ: 1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)

- InChIKey: HBBBWKUVJSIFKV-UHFFFAOYSA-N

- ほほえんだ: O=C(C)NCC1C=CC(Br)=CC=1

計算された属性

- せいみつぶんしりょう: 226.99458g/mol

- どういたいしつりょう: 226.99458g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 29.1Ų

N-(4-Bromophenyl)methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-101529-5.0g |

N-[(4-bromophenyl)methyl]acetamide |

90561-76-5 | 95.0% | 5.0g |

$991.0 | 2025-02-21 | |

| TRC | N498428-250mg |

N-[(4-Bromophenyl)methyl]acetamide |

90561-76-5 | 250mg |

$ 320.00 | 2022-06-02 | ||

| TRC | N498428-50mg |

N-[(4-Bromophenyl)methyl]acetamide |

90561-76-5 | 50mg |

$ 95.00 | 2022-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268161-1g |

N-(4-Bromobenzyl)acetamide |

90561-76-5 | 98% | 1g |

¥1142.00 | 2024-04-26 | |

| Enamine | EN300-101529-0.1g |

N-[(4-bromophenyl)methyl]acetamide |

90561-76-5 | 95.0% | 0.1g |

$89.0 | 2025-02-21 | |

| Enamine | EN300-101529-0.25g |

N-[(4-bromophenyl)methyl]acetamide |

90561-76-5 | 95.0% | 0.25g |

$128.0 | 2025-02-21 | |

| Aaron | AR00H59L-250mg |

AcetaMide, N-[(4-broMophenyl)Methyl]- |

90561-76-5 | 97% | 250mg |

$51.00 | 2025-01-24 | |

| 1PlusChem | 1P00H519-5g |

AcetaMide, N-[(4-broMophenyl)Methyl]- |

90561-76-5 | 97% | 5g |

$363.00 | 2024-04-20 | |

| Aaron | AR00H59L-5g |

AcetaMide, N-[(4-broMophenyl)Methyl]- |

90561-76-5 | 97% | 5g |

$422.00 | 2025-01-24 | |

| TRC | N498428-25mg |

N-[(4-Bromophenyl)methyl]acetamide |

90561-76-5 | 25mg |

$ 50.00 | 2022-06-02 |

N-(4-Bromophenyl)methylacetamide 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Triacylglycerol lipase Solvents: Toluene ; 2 h, 100 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: 1,10-Phenanthroline, monohydrate , Copper fluoride (CuF2) Solvents: Chlorobenzene ; 40 bar, rt; 24 h, 140 °C

リファレンス

- An unexpected copper-catalyzed carbonylative acetylation of amines, Chemical Communications (Cambridge, 2017, 53(1), 142-144

合成方法 3

はんのうじょうけん

1.1 Reagents: Tetraethylammonium bromide , Acetic anhydride Solvents: Acetonitrile

リファレンス

- Cathodic reduction of aliphatic azides and of azides activated by olefinic and carbonyl groups, Monatshefte fuer Chemie, 1986, 117(5), 679-87

合成方法 4

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane , Tetrahydrofuran ; 0 °C; 3 h, 0 °C → rt

リファレンス

- N-Benzylpiperidinol derivatives as novel USP7 inhibitors: structure-activity relationships and X-ray crystallographic studies, European Journal of Medicinal Chemistry, 2020, 199,

合成方法 5

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid , Tetrabutylammonium hexafluorophosphate , Water Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ; 48 h, rt

リファレンス

- C-H Amination via Electrophotocatalytic Ritter-type Reaction, Journal of the American Chemical Society, 2021, 143(23), 8597-8602

合成方法 6

はんのうじょうけん

1.1 Reagents: Methanesulfonic acid , Ammonia , Water Catalysts: Tetrabutylammonium hexafluorophosphate Solvents: Methanol

リファレンス

- Continuous direct anodic flow oxidation of aromatic hydrocarbons to benzyl amides, Reaction Chemistry & Engineering, 2017, 2(6), 822-825

合成方法 7

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, 0 °C

1.2 5 h, 0 °C → rt

1.2 5 h, 0 °C → rt

リファレンス

- Distal meta-alkenylation of formal amines enabled by catalytic use of hydrogen-bonding anionic ligands, Chem, 2023, 9(4), 989-1003

合成方法 8

はんのうじょうけん

1.1 Reagents: Tetraethylammonium tetrafluoroborate , Potassium bromide Solvents: Dichloromethane , Water ; 2 h

リファレンス

- Amino acids in electrochemical metal-free benzylic C-H amidation, Tetrahedron Letters, 2022, 102,

合成方法 9

はんのうじょうけん

1.1 Reagents: Sulfuric acid , 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Solvents: Water ; 2.5 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.3 Reagents: Pyridine ; 2 h, rt

1.4 Reagents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.3 Reagents: Pyridine ; 2 h, rt

1.4 Reagents: Water

リファレンス

- Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition, Chemical & Pharmaceutical Bulletin, 2006, 54(12), 1715-1719

合成方法 10

はんのうじょうけん

1.1 Catalysts: Silica (reaction products with 3-aminopropyltrimethoxysilane and chlorosulfonic acid) , Chlorosulfonic acid (reaction products with 3-aminopropyltrimethoxysilane and silica) , Aminopropyltrimethoxysilane (reaction products with silica and chlorosulfonic acid) ; 60 min, 80 °C

リファレンス

- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propylsulphamic acid (SBNPSA) under solvent-free conditions, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1025-1032

合成方法 11

はんのうじょうけん

1.1 Catalysts: Calcium bisulfate Solvents: Acetonitrile ; 2.0 h, 80 °C

リファレンス

- Ca(HSO4)2 mediated conversion of alcohols into N-substituted amides under heterogeneous conditions: a modified Ritter reaction, Journal of the Iranian Chemical Society, 2007, 4(2), 199-204

合成方法 12

はんのうじょうけん

1.1 Reagents: Boron trifluoride , Water , Selectfluor Catalysts: Iodobenzene Solvents: Acetonitrile ; 16 h, 25 °C

リファレンス

- Decarboxylative Ritter-Type Amination by Cooperative Iodine (I/III)-Boron Lewis Acid Catalysis, ACS Catalysis, 2022, 12(1), 809-817

合成方法 13

はんのうじょうけん

1.1 Reagents: Water Catalysts: 4-tert-Butylbenzoic acid , Iodobenzene , Boron trifluoride , Selectfluor Solvents: Acetonitrile ; 16 h, 25 °C

リファレンス

- C(sp3)-H Ritter amination by excitation of in-situ generated iodine(III)-BF3 complexes, Chemical Communications (Cambridge, 2022, 58(63), 8778-8781

N-(4-Bromophenyl)methylacetamide Raw materials

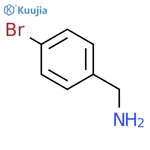

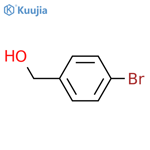

- 4-Bromobenzylamine

- 4-Bromobenzyl alcohol

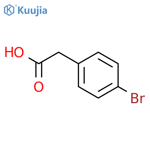

- 2-(4-bromophenyl)acetic acid

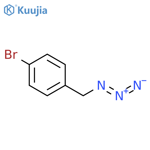

- 1-(azidomethyl)-4-bromobenzene

N-(4-Bromophenyl)methylacetamide Preparation Products

N-(4-Bromophenyl)methylacetamide 関連文献

-

Aldo Caiazzo,Paula M. L. Garcia,Ron Wever,Jan C. M. van Hest,Alan E. Rowan,Joost N. H. Reek Org. Biomol. Chem. 2009 7 2926

90561-76-5 (N-(4-Bromophenyl)methylacetamide) 関連製品

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量